

Technical Guide: Physicochemical Characterization of Chroman-8-carboxylic Acid[1]

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Compound of Interest

Compound Name: *Chroman-8-carboxylic acid*

CAS No.: 31457-16-6

Cat. No.: B1590399

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Executive Summary

Chroman-8-carboxylic acid (CAS: 31457-16-6) represents a "privileged scaffold" in modern medicinal chemistry, serving as a bioisostere for dihydrobenzofurans and substituted benzoic acids.[1] Its bicyclic structure—comprising a benzene ring fused to a saturated dihydropyran ring—offers a unique vector for exploring chemical space, particularly in the design of GPCR agonists and enzyme inhibitors where restricted conformation is advantageous.[1]

This guide provides a definitive technical analysis of the molecule's physicochemical properties, establishing a baseline for its use in Lead Optimization.[1] It details the structural logic governing its solubility and lipophilicity, followed by validated experimental protocols for verifying these metrics in a drug discovery setting.[1]

Part 1: Molecular Identity & Structural Analysis[1]

The placement of the carboxylic acid at the C8 position is chemically significant.[1] Unlike its C6 or C5 isomers, the C8-carboxylate is ortho to the cyclic ether oxygen (O1).[1] This proximity creates a unique electronic environment, potentially allowing for intramolecular hydrogen bonding and influencing the pKa via the inductive effect of the oxygen atom.[1]

Parameter	Data / Descriptor
IUPAC Name	3,4-dihydro-2H-chromene-8-carboxylic acid
Common Name	Chroman-8-carboxylic acid
CAS Registry Number	31457-16-6
Molecular Formula	C ₁₀ H ₁₀ O ₃
Molecular Weight	178.18 g/mol
SMILES	<chem>O=C(O)C1=C(OCCC2)C2=CC=C1</chem>
InChI Key	LOFOWPRKKPHPDW-UHFFFAOYSA-N
Appearance	White to off-white crystalline solid

Part 2: Physicochemical Profile (The Core)[1]

The following data consolidates calculated consensus values and expected experimental ranges based on structural analogues. This data is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1]

Acid-Base Properties (pKa)

- Predicted pKa:3.8 – 4.2 (Acidic)[1]
- Mechanistic Insight: Typical benzoic acid has a pKa of ~4.[1]2. In **Chroman-8-carboxylic acid**, the ether oxygen at position 1 is ortho to the carboxylic acid.[1] The inductive electron-withdrawing effect (-I) of the oxygen atom typically stabilizes the carboxylate anion, potentially lowering the pKa (making it slightly more acidic than benzoic acid).[1] However, this can be modulated by steric strain or intramolecular hydrogen bonding between the ether oxygen and the acidic proton.[1]

Lipophilicity (LogP / LogD)[1]

- Predicted LogP (Neutral):2.1 – 2.4[1]
- LogD (pH 7.4):-0.8 – -0.5[1]

- Implication: At physiological pH (7.4), the molecule is almost entirely ionized (anionic).[1] This drastic shift from LogP to LogD indicates high aqueous solubility in blood plasma but suggests that passive permeability across lipid bilayers may be limited unless the pH is lowered (e.g., in the stomach) or active transport is utilized.[1]

Solubility Profile

- Aqueous Solubility (pH 1.2): Low (< 0.5 mg/mL) due to the neutral, lipophilic chroman core. [1]
- Aqueous Solubility (pH 7.4): High (> 10 mg/mL) due to salt formation.[1]
- Organic Solvents: Highly soluble in DMSO, Methanol, and Ethyl Acetate.[1]

Part 3: Experimental Characterization Protocols

To ensure data integrity during lead optimization, "estimated" values must be replaced with experimental data. The following protocols are designed to be self-validating.

Protocol: Potentiometric pKa Determination

Objective: Determine the precise thermodynamic pKa to 0.01 log unit accuracy. Method: Potentiometric Titration (e.g., Sirius T3 or similar autotitrator).[1]

- Preparation: Dissolve 1–2 mg of **Chroman-8-carboxylic acid** in 10 mL of degassed water containing 0.15 M KCl (ionic strength adjuster). If the compound is insoluble at low pH, use a co-solvent method (titrate in 30%, 40%, 50% Methanol/Water and extrapolate to 0% Methanol).[1]
- Calibration: Calibrate the pH electrode using standardized buffers (pH 2.0, 4.0, 7.0, 10.0) at 25°C.
- Titration Loop:
 - Acidify sample to pH 2.0 using 0.5 M HCl.[1]
 - Titrate with 0.5 M KOH (CO₂-free) in 0.1 μL increments until pH 12.0.

- Perform a reverse titration (Base to Acid) to check for hysteresis (precipitation).[1]
- Validation: The Bjerrum plot must show a single inflection point. If hysteresis is observed >0.2 pH units, the compound precipitated; switch to co-solvent extrapolation.[1]

Protocol: LogD Lipophilicity Assay (Shake-Flask)

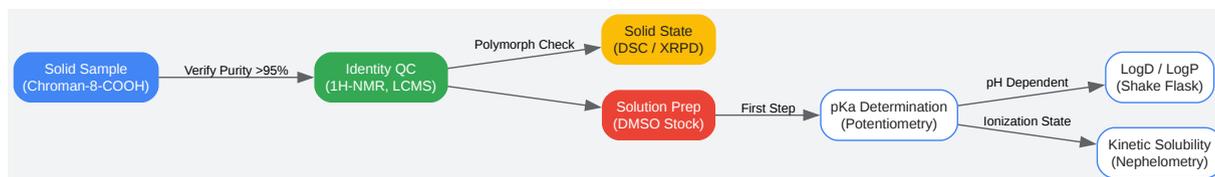
Objective: Measure distribution coefficient at physiological pH.[1]

- System: Octanol / Phosphate Buffer (pH 7.4).
- Equilibration: Pre-saturate n-octanol with buffer and buffer with n-octanol for 24 hours to prevent volume changes.
- Execution:
 - Dissolve compound in the pre-saturated octanol phase (1 mg/mL).[1]
 - Add equal volume of pre-saturated buffer.[1]
 - Shake mechanically for 60 minutes at 25°C. Centrifuge at 3000 rpm for 20 mins to separate phases.
- Quantification: Analyze both phases via HPLC-UV (254 nm).
- Calculation:
- QC Check: Mass balance (sum of amounts in both phases) must be >90% of input mass.

Part 4: Visualization of Workflows & Stability

Physicochemical Profiling Workflow

This diagram illustrates the logical flow of characterization, ensuring that solid-state integrity is verified before solution-phase properties are measured.

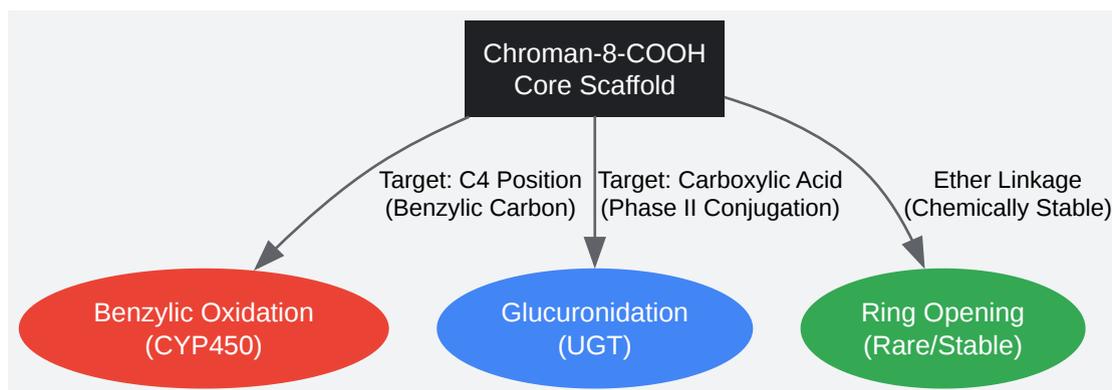


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Caption: Sequential workflow for characterizing the physicochemical baseline of the scaffold.

Metabolic Stability & Reactivity (SAR Logic)

Understanding where this molecule is vulnerable to metabolism is crucial for drug design.[1]



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Caption: Structural Activity Relationship (SAR) highlighting primary metabolic soft spots.

Part 5: Synthetic Utility in Drug Design[1][2]

Chroman-8-carboxylic acid is rarely the final drug; it is a scaffold.[1] Its value lies in its derivatization potential:

- Amide Coupling: The carboxylic acid is readily converted to amides (using HATU/EDC), allowing the attachment of pharmacophores to target GPCRs or kinases.[1]

- Bioisosterism: It serves as a rigidified analogue of 2-ethoxybenzoic acid.[1] The bicyclic ring restricts the rotation of the ether chain, reducing the entropic penalty upon binding to a protein target.[1]
- Chirality: While the carboxylic acid is on the benzene ring (achiral), the C2, C3, and C4 positions of the saturated ring offer sites for introducing chirality to increase selectivity.[1]

References

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Sources

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Characterization of Chroman-8-carboxylic Acid[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590399#physicochemical-properties-of-chroman-8-carboxylic-acid>]

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